molecular formula C22H18ClNO3 B2990755 ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 368847-09-0

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B2990755
CAS No.: 368847-09-0
M. Wt: 379.84
InChI Key: ZOEWKPRTNKQIKP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound synthesized via multicomponent reactions involving indane-1,3-dione, substituted aldehydes, and ethyl acetoacetate . This article provides a detailed comparison with structurally related compounds, focusing on synthesis, crystallography, substituent effects, and applications.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEWKPRTNKQIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate indeno[1,2-b]pyridine derivatives with chlorophenyl compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

  • Medicine: The compound's derivatives may exhibit pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Crystal Structure Modifications

  • Ethyl 4-phenyl derivative : The terminal ethyl group exhibits disorder, while the carboxylate group adopts a specific orientation relative to the pyridine-indene ring .
  • Ethyl 4-(4-chlorophenyl) derivative : The electron-withdrawing Cl substituent alters the carboxylate group’s configuration, enhancing planarity and influencing intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Electronic and Steric Effects

  • Chlorine vs. This contrasts with electron-donating groups (e.g., dimethylamino in DDPC), which induce solvatochromism and micelle-probing capabilities .

Antimicrobial Activity

  • ECPC (Carbazole derivative) : Displays antimicrobial activity attributed to the thione moiety and carbazole group, which are absent in the 4-chlorophenyl compound .
  • DDPC (Dimethylamino derivative): Shows antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to tetracycline .

Kinase Inhibition

  • GP-25 Analogue (Bromo/ethoxy-substituted) : Binds to Syk kinase (Kd = 6.2 µM) but lacks functional inhibition (IC50 ≥20 µM) . The 4-chlorophenyl group’s electronic profile may similarly limit kinase targeting efficacy.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (CAS Number: 5656-39-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant data tables and case studies.

PropertyValue
Molecular Formula C22H18ClNO3
Molecular Weight 379.836 g/mol
LogP 4.0117
PSA 55.73 Ų

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, in vitro evaluations of related compounds indicated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong antimicrobial activity .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Target Pathogen
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli
Compound C0.150.20Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, compounds in this class have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be as low as 3.0 µM, suggesting potent antiproliferative effects .

Table: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-73.0Inhibition of cell proliferation
A5495.08Induction of apoptosis
HeLa22.54Cell cycle arrest

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various derivatives related to ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo compounds. The results highlighted that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation effectively .
  • Anticancer Mechanisms : Research focusing on the anticancer properties revealed that the compound induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This suggests a potential therapeutic application in cancer treatment.
  • Inflammation Modulation : In vitro studies demonstrated that the compound could significantly reduce the levels of TNF-alpha and IL-6 in macrophage models exposed to inflammatory stimuli . This indicates a promising avenue for treating inflammatory diseases.

Q & A

Q. What are the most reliable synthetic routes for ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate?

The compound can be synthesized via oxidative aromatization of 1,4-dihydropyridine precursors. A validated protocol involves reacting 4-chlorobenzaldehyde, ethyl acetoacetate, and 3-aminocyclohex-2-enone under thermal conditions (343 K, 3 hours), followed by oxidation with H₂O₂ using a PEG1000-BMImI ionic liquid catalyst (50 mol%) to achieve aromatization. This method yields high-purity crystals after recrystallization in dichloromethane/n-hexane .

Q. How should researchers characterize the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the non-planar fused-ring system. Key parameters include dihedral angles between aromatic rings (e.g., 56.98° between pyridine and benzene rings) and envelope conformations in non-aromatic moieties. SC-XRD also reveals weak intermolecular interactions (e.g., C–H⋯O) influencing crystal packing . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups and purity .

Q. What safety precautions are essential during synthesis?

While specific safety data for this compound are limited, analogous heterocyclic syntheses require:

  • Use of fume hoods to handle volatile solvents (e.g., dichloromethane).
  • Protective gear (gloves, goggles) for oxidative reagents like H₂O₂.
  • Proper waste disposal for halogenated intermediates. Refer to general guidelines for pyridine derivatives in (e.g., P301-P310 emergency protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Yield inconsistencies often arise from catalyst efficiency and solvent purity. For example, the PEG1000-BMImI catalyst in requires strict moisture control. Optimization strategies include:

  • Screening alternative catalysts (e.g., Pd/Cu for cyclization steps, as in ).
  • Adjusting solvent ratios (e.g., DMF vs. toluene) to improve solubility of intermediates.
  • Implementing real-time monitoring (e.g., TLC/HPLC) to track byproduct formation .

Q. What mechanistic insights explain the regioselectivity of the indeno-pyridine core formation?

The indeno-pyridine scaffold forms via a domino reaction:

  • Step 1 : Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl acetoacetate.
  • Step 2 : Michael addition of 3-aminocyclohex-2-enone.
  • Step 3 : Cyclodehydration to generate the 1,4-dihydropyridine intermediate.
  • Step 4 : Oxidative aromatization via H₂O₂, where the PEG1000-BMImI catalyst stabilizes radical intermediates, directing regioselectivity . Computational studies (DFT) are recommended to validate transition states.

Q. How do crystallographic data inform pharmacological potential?

The compound’s crystal structure reveals a hydrophobic chlorophenyl group and a polar carboxylate ester, suggesting dual binding modes in enzyme pockets. Molecular docking studies should prioritize targets with aromatic cleft domains (e.g., kinases or GPCRs). Compare with structurally similar compounds in , where methoxyphenyl derivatives show calcium channel modulation .

Q. What strategies mitigate challenges in multicomponent reaction design for analogs?

Multicomponent reactions (MCRs) for indeno-pyridine analogs (e.g., spiro derivatives in ) require:

  • Balancing electron-withdrawing/donating substituents to control cyclization rates.
  • Using green solvents (e.g., ethanol/water mixtures) to enhance atom economy.
  • Employing microwave-assisted synthesis to reduce reaction times and improve yields .

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